molecular formula C13H16N2O2 B020853 Melatonin-d4 CAS No. 66521-38-8

Melatonin-d4

Cat. No.: B020853
CAS No.: 66521-38-8
M. Wt: 236.30 g/mol
InChI Key: DRLFMBDRBRZALE-NZLXMSDQSA-N
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Description

Melatonin-d4, also known as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,1,2,2-d4-acetamide, is a deuterated form of melatonin. Melatonin is a naturally occurring hormone produced by the pineal gland in the brain, primarily responsible for regulating sleep-wake cycles. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of melatonin due to its stability and distinguishable mass spectrometric properties .

Mechanism of Action

Target of Action

Melatonin-d4, a derivative of melatonin, primarily targets melatonin receptors, including the MT1, MT2, and MT3 subtypes . These receptors are predominantly expressed in many mammalian organs . Melatonin also binds to the Retinoid-related Orphan nuclear hormone receptor family (RZR/ROR), which is involved in the synthesis of IL-2 and IL-6 by mononuclear cells .

Mode of Action

This compound interacts with its targets primarily through binding and activation. It binds to melatonin receptor type 1A, which then acts on adenylate cyclase, leading to the inhibition of a cAMP signal transduction pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in the regulation of sleep-wake cycle by chemically causing drowsiness and lowering the body temperature . It is also implicated in the regulation of mood, learning and memory, immune activity, dreaming, fertility, and reproduction . This compound acts as an antioxidant, scavenging excessive free radicals generated in the body . It also upregulates antioxidant enzymes such as glutathione peroxidase, superoxide dismutases, and catalase .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of melatonin. After oral administration, the time to reach maximal plasma concentration (Tmax) is approximately 50 minutes, and the elimination half-life (T1/2) is around 45 minutes . The bioavailability of oral melatonin ranges from 9 to 33% . The clearance (Cl) and volume of distribution (VD) vary extensively between studies .

Result of Action

The molecular and cellular effects of this compound action are extensive. It acts as a powerful antioxidant that protects lipids, proteins, and DNA against oxidative damage . It also upregulates antioxidant enzymes in the cells, protects mitochondrial membrane phospholipids, especially cardiolipin, from oxidation, thus preserving the integrity of the membranes . It affects the mitochondrial membrane potential, stimulates the activity of respiratory chain enzymes, and decreases the opening of the mitochondrial permeability transition pore and cytochrome c release .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. Its synthesis and secretion are suppressed by light and enhanced by darkness . Overexposure to artificial blue light can lead to a “darkness deficiency”, reducing melatonin secretion . Other factors such as age, caffeine, smoking, oral contraceptives, feeding status, and certain medications like fluvoxamine can also affect the pharmacokinetics of melatonin .

Biochemical Analysis

Biochemical Properties

Melatonin-d4, like melatonin, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Melatonin has a free radical scavenger, anti-inflammatory, and antioxidant effects . It scavenges reactive oxygen and nitrogen species and increases antioxidant defenses, thus preventing tissue damage .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects the insulin secretory activity of the pancreatic beta cell, hepatic glucose metabolism, and insulin sensitivity . Melatonin acts on cellular homeostasis by regulating the main molecular mechanisms that sustain life and control death, such as synthesis and degradation of protein, energy supply, and pathways which trigger death to remove the defective cell or any microorganism from the tissues .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to membrane (MLT1A and MLT1B) or nuclear receptors (RZR/RORα) . Through α1B-D4 and β1-D4 receptor heteromers, dopamine inhibits adrenergic receptor signaling and blocks the synthesis of melatonin induced by adrenergic receptor ligands .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The generation of d4-n-acetylserotonin and d4-melatonin was observed by mass spectrometry, indicating that mitochondria can indeed synthesize melatonin if the serotonin precursor is available .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, melatonin treatment significantly abolished the effects of LPS and reduced NF-κB in the cortex and the hippocampus, both effects resulting in an improvement of depressive-like behaviors .

Metabolic Pathways

This compound is involved in several metabolic pathways. Melatonin is an endogenous hormone derived from tryptophan that is mainly released from the pineal gland in the dark . It controls various physiologic processes, including circadian rhythms, mood regulation, anxiety, sleep, appetite, immune responses, and cardiac functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After oral administration of melatonin, the plasma concentration of melatonin metabolites in Abcg2−/− mice was between 1.5 and 6-fold higher compared to the wild-type mice .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. The separate subcellular sites of localization for biosynthesis of melatonin may be beneficial for its efficient control . The secretion of the melatonin is controlled by enzyme hydroxyindole-O-methyltransferase (HIOMT), also referred as acetyl-serotonin-methyltransferase (ASMT) which indirectly is controlled by the light/dark cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melatonin-d4 involves the incorporation of deuterium atoms into the melatonin molecule. One common method is the deuterium exchange reaction, where melatonin is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. For example, melatonin can be reacted with deuterated acetic anhydride in the presence of a deuterated base to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the deuterium content and purity .

Chemical Reactions Analysis

Types of Reactions

Melatonin-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and hydroxyl radicals.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

    Oxidation: AFMK and other hydroxylated derivatives.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted this compound derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Melatonin-d4

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability of the compound and allows for precise tracking in mass spectrometric analyses. This makes this compound an invaluable tool in pharmacokinetic studies and metabolic research, providing insights that are not easily achievable with non-deuterated compounds .

Properties

IUPAC Name

N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLFMBDRBRZALE-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493915
Record name N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-38-8
Record name N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the aqueous alcoholic solution containing N-acetyl serotonine prepared in Example 2, there were added slowly and simultaneously 36 g of dimethyl sulphate and 20 g of 30% sodium hydroxide so that the pH was maintained at 12.5, while ensuring that the temperature did not exceed 40° C. During this operation, a part of the melatonine formed crystallised and this was filtered after neutralisation. The mother-liquor of crystallisation was decolourised with activated carbon, concentrated to eliminate the ethanol, then extracted with dichloromethane. After separation of the aqueous phase, the organic phase was concentrated to dryness which allowed the recuperation of a further 28 g of crude melatonine. The two fractions, which totalled 42 g, were mixed and purified by recrystallisation in a mixture containing water and ethanol in a 75:25 ratio. 30 g of white crystals of melatonine were obtained having a purity of 98.6%.
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36 g
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Synthesis routes and methods II

Procedure details

To a suspension, cooled in ice, of 5 g (26.3 moles) of 5-methoxytryptamine (in a raw condition) in 100 ml methylene chloride there is slowly added, under stirring, a cold solution of 5 ml (52.6 moles) of acetic anhydride in 50 ml of methylene chloride. Stirring and cooling are continued for 1 hour (the reaction progression can be controlled by TLC), so as to obtain a full solution; then the solution is washed by Na2CO3 2N×2, under strong stirring, and then by water. The organic phase, dried on anhydrous Na2SO4 and evaporated, provides 6 g of raw melatonine, which is purified by chromatography on column (4 cm; diameter/length ratio 1:5) of Merck silica gel (70-230 mesh) (120 g); the solution is eluted by methylene chloride in order to remove the scarcely polar products thereby providing pure melatonine by eluting with methylene chloride-acetone (8:2). There are obtained 4 g of product (purifying yield 65%) which are crystalized from acetone-water. Melting point 116°-7° C.
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of melatonin-d4 in studying melatonin levels?

A1: this compound serves as an internal standard in liquid chromatography–mass spectrometry (LC-MS/MS) methods to quantify melatonin levels in biological samples like plasma and saliva [, ]. As a deuterated form of melatonin, this compound possesses similar chemical properties to melatonin but differs in mass, allowing researchers to differentiate and accurately quantify both compounds in a sample.

Q2: How does LC-MS/MS using this compound contribute to understanding circadian rhythm disorders?

A2: By utilizing this compound as an internal standard, researchers developed an LC-MS/MS method to accurately measure melatonin concentrations in plasma and saliva []. This method enables the determination of dim light melatonin onset (DLMO), a crucial marker for assessing circadian rhythm. This advancement allows for improved diagnosis and monitoring of circadian rhythm disorders in clinical practice.

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